tert-Butyl trans-3-pentenoate
Description
Overview of Pentenoate Esters in Contemporary Organic Chemistry Research
Pentenoate esters are a class of unsaturated esters that serve as versatile and valuable building blocks in modern organic synthesis. Their structure, which includes both a carbon-carbon double bond and an ester functional group, allows for a wide range of chemical transformations. These compounds, including isomers like 2-pentenoates, 3-pentenoates, and 4-pentenoates, offer multiple reactive sites for chemists to exploit. cymitquimica.com
In contemporary research, pentenoate esters are frequently employed as precursors for the synthesis of more complex molecules. The double bond can participate in various addition reactions, cycloadditions, and metathesis reactions. sigmaaldrich.com For example, α,β-unsaturated esters are well-known Michael acceptors, readily undergoing conjugate addition with a wide array of nucleophiles. fiveable.me This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing a gateway to other classes of compounds. pressbooks.pub Their utility is also demonstrated in the synthesis of natural products and biologically active molecules, where the pentenoate framework is a common structural motif. sigmaaldrich.com
Significance of the tert-Butyl Ester Moiety in Ester Chemistry
The tert-butyl group is a prominent feature in organic synthesis, primarily due to its significant steric bulk and its role as a protecting group for carboxylic acids and alcohols. fiveable.meontosight.ai When incorporated as an ester, the tert-butyl moiety confers specific and highly useful properties to the molecule.
A key attribute of the tert-butyl ester is its remarkable stability under a wide range of reaction conditions, especially basic, nucleophilic, and reductive conditions where other esters like methyl or ethyl esters might be cleaved. ontosight.ai This stability is a direct consequence of the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack.
Conversely, the tert-butyl ester is prized for its selective and clean removal under acidic conditions. wikipedia.org The deprotection mechanism does not typically involve a bimolecular nucleophilic attack at the carbonyl. Instead, it proceeds through a pathway involving protonation of the ester oxygen followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and isobutylene (B52900). wikipedia.org This acid-lability allows for the selective deprotection of a carboxylic acid in the presence of other functional groups that are sensitive to basic hydrolysis or hydrogenolysis, a crucial strategy in the multi-step synthesis of complex molecules like peptides and pharmaceuticals. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
81643-01-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tert-butyl (E)-pent-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
InChI Key |
DBRXZYVHEWAOFR-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Tert Butyl Trans 3 Pentenoate
Elucidation of Reaction Pathways and Intermediate Species
The reaction pathways for transformations involving tert-butyl trans-3-pentenoate are diverse and highly dependent on the reagents and catalysts employed. Two illustrative examples of potential reaction pathways are radical-mediated additions and transition metal-catalyzed cycloadditions.
In radical-mediated processes, the reaction is initiated by the formation of a highly reactive radical species. For instance, a process analogous to the oxidation of aldehydes using tert-butyl hydroperoxide (TBHP) could involve a radical mechanism. rsc.org Mechanistic studies suggest that such protocols can proceed via a radical process, which would involve initiation, propagation, and termination steps. rsc.org If this compound were to react under similar radical conditions, one could postulate a pathway involving the addition of a radical species to the carbon-carbon double bond, forming a transient alkyl radical intermediate. This intermediate would then be trapped to form the final product.
Transition metal-catalyzed reactions offer different pathways. The Pauson-Khand reaction, for example, is a powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex. uwindsor.caresearchgate.net The commonly accepted mechanism begins with the formation of a cobalt-alkyne complex. uwindsor.ca Subsequently, the alkene (in this case, this compound) coordinates to the metal center, followed by insertion into a cobalt-carbon bond. This forms a metallacyclic intermediate which, after carbonyl insertion and reductive elimination, yields the cyclopentenone product. uwindsor.ca
Table 1: Postulated Intermediates in Transformations of this compound
| Reaction Type | Initiator/Catalyst | Key Intermediate Species | Subsequent Transformation |
|---|---|---|---|
| Radical Addition | Radical Initiator (e.g., from TBHP) | Alkyl Radical | Trapping by another molecule/radical |
| Pauson-Khand Reaction | Dicobalt Octacarbonyl | Cobalt-Alkene Complex | Migratory Insertion |
Stereoselectivity and Regioselectivity in Pentenoate Reactions
Stereoselectivity and regioselectivity are crucial concepts in the synthesis of complex molecules, dictating the spatial arrangement and position of newly formed bonds. researchgate.net A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors bond formation at one position over another possible position. chemrxiv.orgnih.gov
For an unsymmetrical alkene like this compound, many reactions can lead to multiple products. For example, in an electrophilic addition reaction, the electrophile can add to either carbon of the double bond. The preference for one site over the other is the regioselectivity of the reaction. Similarly, if the reaction creates a new stereocenter, the preference for the formation of one enantiomer or diastereomer is its stereoselectivity. chemrxiv.org
The hydroboration-oxidation of an alkene is a classic example of a reaction that is both regioselective and stereoselective. chemrxiv.org It typically places the hydroxyl group at the less substituted carbon of the double bond (anti-Markovnikov regioselectivity) and delivers the hydrogen and hydroxyl groups to the same face of the double bond (syn-stereoselectivity). chemrxiv.org While specific studies on this compound are not prevalent, one can infer the likely outcomes based on these principles.
In catalytic processes like the Pauson-Khand reaction, both regioselectivity and stereoselectivity can be difficult to control. uwindsor.ca The regioselectivity is influenced by steric hindrance during the insertion of the alkene into the cobalt-carbon bond. uwindsor.ca Less hindered alkenes tend to insert into the less hindered cobalt-carbon bond, but mixtures of regioisomers are common. uwindsor.ca
Table 2: Predicted Selectivity in a Hypothetical Hydroboration-Oxidation of this compound
| Reaction | Type of Selectivity | Predicted Major Product | Rationale |
|---|---|---|---|
| Hydroboration-Oxidation | Regioselectivity | Alcohol at C-4 | Anti-Markovnikov addition |
Role of Chelation and Ligand Design in Catalytic Cycles
In transition metal catalysis, the ligands coordinated to the metal center play a pivotal role in determining the activity and selectivity of the catalyst. Ligand design is a powerful tool for tuning the steric and electronic properties of a catalyst, thereby influencing the entire catalytic cycle.
Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal atom, is a key principle in ligand design. Chelating ligands can enhance catalyst stability and control the geometry around the metal center, which in turn can profoundly affect stereoselectivity.
The development of new catalysts often involves screening a library of ligands to find the optimal combination of reactivity and selectivity for a given transformation. Mechanistic studies are crucial in this process, as they can reveal how different ligands influence specific steps in the catalytic cycle, such as oxidative addition, migratory insertion, or reductive elimination.
Table 3: Influence of Ligand Properties on Catalysis
| Ligand Property | Effect on Catalytic Cycle | Desired Outcome |
|---|---|---|
| Steric Bulk | Influences substrate approach and regioselectivity | High selectivity for one isomer |
| Electronic Properties | Modifies metal center's reactivity | Optimal reaction rate |
| Chelation/Bite Angle | Constrains geometry, affects stereoselectivity | High enantioselectivity/diastereoselectivity |
Catalytic Transformations of Pentenoate Esters
Homogeneous Carbonylation Reactions of Unsaturated Esters
Homogeneous carbonylation of unsaturated esters represents a powerful tool for the synthesis of dicarboxylic acid derivatives. These reactions, typically catalyzed by transition metal complexes, allow for the atom-efficient introduction of carbonyl groups, transforming simple alkenes into more complex and valuable molecules.
Selective Dicarbonylation to Adipate (B1204190) Esters
The selective dicarbonylation of unsaturated esters, such as pentenoates, offers a direct route to adipate esters, which are important precursors for polymers like nylon. The transformation of 1,3-butadiene (B125203) into adipate derivatives through a palladium-catalyzed process is a notable example, where a pentenoate ester is a key intermediate. ntu.edu.sguni-bielefeld.de This process is challenged by a complex network of competing regioisomeric carbonylation and isomerization pathways. ntu.edu.sguni-bielefeld.deacs.org Achieving high selectivity for the linear adipate diester requires careful control over the reaction conditions. ntu.edu.sg
The reaction mechanism typically involves an initial monocarbonylation of a C4 source to form a 3-pentenoate ester. This intermediate then undergoes isomerization and a second carbonylation step to yield the desired adipate. ntu.edu.sg The direct dicarbonylation of 1,3-butadiene to adipate esters is considered a more cost-effective and environmentally benign alternative to traditional industrial processes. uni-bielefeld.denih.govub.edu
Influence of Catalytic Systems and Ligand Structures
The success of selective dicarbonylation is highly dependent on the catalytic system employed. Palladium-based catalysts have shown significant promise in this area. ntu.edu.sgresearchgate.net The choice of ligand coordinated to the palladium center is crucial for controlling the selectivity and efficiency of the reaction. Bidentate phosphine (B1218219) ligands have been found to be particularly effective. nih.gov
For instance, the use of 1,2-bis-di-tert-butylphosphin-oxylene (dtbpx) as a ligand in the palladium-catalyzed dicarbonylation of 1,3-butadiene has been shown to lead to high selectivity for adipate diester formation. ntu.edu.sguni-bielefeld.de Another highly effective ligand is a pyridyl-substituted bidentate phosphine known as HeMaRaphos, which, in combination with a palladium catalyst, can achieve up to 97% selectivity for the desired adipate diester from 1,3-butadiene, carbon monoxide, and an alcohol. nih.govub.edu The structure of the ligand influences the steric and electronic environment around the metal center, thereby directing the regioselectivity of the carbonylation and isomerization steps. nih.gov
Beyond the ligand, other factors such as the solvent can have a significant impact on the reaction outcome. For example, the concentration of the alcohol used as a nucleophile can surprisingly affect the selectivity of the dicarbonylation process. ntu.edu.sg
Table 1: Influence of Ligands on Palladium-Catalyzed Dicarbonylation of 1,3-Butadiene This interactive table summarizes the performance of different phosphine ligands in the palladium-catalyzed dicarbonylation of 1,3-butadiene to form adipate esters.
| Ligand | Catalyst System | Selectivity for Adipate Ester (%) | Reference |
|---|---|---|---|
| 1,2-bis-di-tert-butylphosphin-oxylene (dtbpx) | Palladium | 97 | ntu.edu.sg |
Hydroformylation of Pentenoic Acid and Derivatives
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.org This reaction is a cornerstone of industrial chemistry for the production of aldehydes from alkenes. wikipedia.org The hydroformylation of pentenoic acid and its esters, such as tert-butyl trans-3-pentenoate, provides a pathway to formylvaleric esters, which are valuable intermediates in the synthesis of compounds like caprolactam.
Rhodium-based catalysts are highly effective for the hydroformylation of unsaturated esters. nih.gov The regioselectivity of the reaction, which determines the position of the newly introduced formyl group, can be controlled by the choice of ligands and reaction conditions. uni-bielefeld.denih.gov For instance, the use of specific phosphine ligands can direct the hydroformylation of 1,2-disubstituted unsaturated esters to achieve excellent α-selectivity. nih.gov In the context of 3-pentenoic acid, rhodium catalysts modified with phosphine ligands have been investigated, with the reaction conditions influencing the distribution of the resulting formylvaleric ester isomers.
Transition-Metal-Mediated Cross-Coupling Reactions
Transition-metal-mediated cross-coupling reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govyoutube.com Unsaturated esters like this compound can participate in these reactions, leading to a variety of functionalized products.
One such reaction is the Heck reaction, which typically involves the palladium-catalyzed coupling of an unsaturated compound with an aryl or vinyl halide. ntu.edu.sg A notable variant is the anti-Michael reductive Heck reaction of α,β-unsaturated esters with organobromides, which allows for the α-arylation of the ester. ntu.edu.sgacs.orgresearchgate.netacs.org This reaction provides a route to α-arylated 1,6-dicarbonyl compounds, which are present in various natural products and pharmaceuticals. ntu.edu.sg
Another important cross-coupling reaction is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide using a palladium catalyst. wikipedia.orgyonedalabs.comlibretexts.orgorganic-chemistry.org While traditionally used for coupling aryl and vinyl groups, developments in this area have expanded its scope to include esters as coupling partners, proceeding through the selective cleavage of the O-C(O) bond to produce ketones. nih.gov This demonstrates the potential for unsaturated esters to be functionalized through various cross-coupling strategies.
Oxidative Lactonization and Intramolecular Cyclization Reactions
Oxidative lactonization and intramolecular cyclization reactions of unsaturated esters provide a powerful means to construct cyclic structures, particularly lactones, which are prevalent in many biologically active natural products. These transformations can be promoted by various catalytic systems.
Palladium-catalyzed oxidative cyclization has been employed for the synthesis of benzofuran-fused cyclohexenones from O-aryl cyclic vinylogous esters. nih.gov This process involves an intramolecular dehydrogenative arylation at the vinylic carbon. nih.gov More broadly, palladium-catalyzed cascade cyclizations are capable of forming both C-C and C-X (where X is a heteroatom like oxygen) bonds in a single operation, enabling the rapid assembly of complex polycyclic scaffolds. rsc.org
Acid-induced lactonization of γ,δ-epoxy esters, which can be derived from unsaturated esters, offers another route to lactones. The course of this reaction is dependent on the acidic agent used, leading to the formation of either δ-hydroxy-γ-lactones or γ-hydroxy-δ-lactones. Furthermore, enantioselective intramolecular cyclization of alkynyl esters can be achieved using a chiral Brønsted base catalyst, highlighting the potential for stereocontrolled cyclization of unsaturated ester systems. rsc.org
Radical Alkylation Reactions Utilizing Enolates of tert-Butyl Esters
Enolates are versatile intermediates in organic synthesis, and their alkylation is a common method for forming new carbon-carbon bonds. libretexts.org182.160.97libretexts.orgpressbooks.publibretexts.orgfiveable.me The enolates of tert-butyl esters, including unsaturated derivatives like this compound, can participate in such reactions.
A significant development in this area is the stereoselective radical alkylation of titanium enolates with tert-butyl peresters. ub.eduacs.org This method allows for the introduction of secondary and tertiary alkyl groups with high diastereoselectivity. acs.org The reaction proceeds through the decarboxylation of the perester to generate an alkyl radical, which then couples with the enolate. acs.org This approach is notable for its mild reaction conditions and complements other alkylation methods. acs.org The use of tert-butyl esters is advantageous in certain contexts, and their enolates can be effectively utilized in these radical-based transformations.
Table 2: Summary of Catalytic Transformations This interactive table provides a summary of the catalytic transformations discussed, including the reaction type, typical catalyst, and the resulting product class.
| Catalytic Transformation | Typical Catalyst | Product Class |
|---|---|---|
| Selective Dicarbonylation | Palladium/Phosphine Ligand | Adipate Esters |
| Hydroformylation | Rhodium/Phosphine Ligand | Formylvaleric Esters |
| Heck Reaction | Palladium | α-Arylated Esters |
| Suzuki-Miyaura Coupling | Palladium | Ketones (from ester cleavage) |
| Oxidative Cyclization | Palladium | Lactones, Fused Heterocycles |
Derivatization and Advanced Functionalization Strategies for Tert Butyl Trans 3 Pentenoate
Modification of the Carbon-Carbon Double Bond
The reactivity of the carbon-carbon double bond in tert-butyl trans-3-pentenoate allows for a range of addition and oxidation reactions. These transformations are fundamental in converting the unsaturated ester into a variety of saturated and functionalized derivatives.
Catalytic Hydrogenation: The saturation of the double bond via catalytic hydrogenation is a common strategy. While specific studies on this compound are not prevalent, related α,β-unsaturated esters like butyl sorbate (B1223678) have been selectively hydrogenated. For instance, a Cp*-ruthenium (II) catalyst has been used for the highly selective hydrogenation of butyl sorbate to butyl cis-hex-3-enoate. semanticscholar.org This suggests that similar catalytic systems could be employed for the selective reduction of the double bond in this compound to yield tert-butyl pentanoate. The choice of catalyst and reaction conditions is crucial to avoid the reduction of the ester functionality.
Epoxidation: The conversion of the alkene to an epoxide introduces a highly reactive three-membered ring, which can be further manipulated. For α,β-unsaturated esters, epoxidation can be achieved using various reagents. For example, the epoxidation of α,β-unsaturated esters can be carried out using m-chloroperoxybenzoic acid (m-CPBA) or a combination of a transition metal catalyst and a co-oxidant. sciforum.net The reaction of α,β-unsaturated esters with nucleophilic oxidizing agents like tert-butyl hydroperoxide in the presence of a base can also lead to the formation of the corresponding epoxide. researchgate.net A study on the epoxidation of terpenes has shown that in situ generated dioxiranes from chiral ketones are highly stereoselective for the asymmetric epoxidation of trans-olefins. mdpi.com
Dihydroxylation: The formation of vicinal diols from the double bond can be accomplished through dihydroxylation. This transformation can be achieved with reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), typically leading to syn-dihydroxylation. libretexts.org The Sharpless asymmetric dihydroxylation, using a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric oxidant, allows for the enantioselective synthesis of diols. wikipedia.org Metal-free electrochemical dihydroxylation of unactivated alkenes has also been reported, offering a more environmentally benign approach. nih.gov
Table 1: Representative Reactions for the Modification of the Carbon-Carbon Double Bond in Unsaturated Esters
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ru) | Saturated Ester |
| Epoxidation | m-CPBA or t-BuOOH/base | Epoxy Ester |
| Dihydroxylation | OsO₄ (catalytic), NMO or K₃[Fe(CN)₆] | Vicinal Diol |
Transformations Involving the Ester Functionality (e.g., Ester Hydrolysis)
The tert-butyl ester group is known for its stability under many conditions, yet it can be selectively transformed or removed when desired.
Ester Hydrolysis: The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, trans-3-pentenoic acid, is a key transformation. Due to the stability of the tert-butyl cation, this hydrolysis is typically carried out under acidic conditions. researchgate.netoup.com A variety of acids, including trifluoroacetic acid (TFA), formic acid, and p-toluenesulfonic acid, can be used. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form isobutylene (B52900). researchgate.net A mild and selective method for the cleavage of tert-butyl esters involves the use of silica (B1680970) gel in refluxing toluene. researchgate.net
Transesterification: The conversion of the tert-butyl ester to other esters can be achieved through transesterification. This reaction can be catalyzed by either acids or bases. For instance, the B(C₆F₅)₃-catalyzed transesterification of unsaturated tert-butyl esters with aryl-diazo esters has been reported to proceed under mild conditions. rsc.org Lanthanum(III) complexes have also been shown to be highly effective for the chemoselective transesterification of esters. researchgate.net
Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which converts the ester to the corresponding alcohol, trans-3-penten-1-ol. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com It is important to note that LiAlH₄ will also reduce the carbon-carbon double bond if it is conjugated to the ester. For non-conjugated systems like this compound, selective reduction of the ester might be possible with careful control of reaction conditions.
Table 2: Key Transformations of the tert-Butyl Ester Functionality
| Transformation | Typical Reagents | Product |
|---|---|---|
| Hydrolysis | Trifluoroacetic Acid (TFA) or other strong acids | Carboxylic Acid |
| Transesterification | Alcohol, Acid or Base Catalyst | New Ester |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Remote Functionalization Approaches
Remote functionalization involves the selective modification of a C-H bond at a position distant from the existing functional groups. While specific examples for this compound are scarce, general strategies for the remote functionalization of unsaturated carbonyl compounds can be considered.
Isomerization-Functionalization: One powerful strategy involves the metal-catalyzed isomerization of the double bond to a new position, followed by a functionalization reaction. For α,β-unsaturated esters, a contra-thermodynamic positional isomerization to β,γ-alkenyl esters can be achieved through photoenolization. acs.orgnih.gov Furthermore, the remote functionalization of α,β-unsaturated carbonyls has been demonstrated using multimetallic sequential catalysis, where an initial isomerization is followed by reactions such as borylation or dihydroxylation at a remote position. researchgate.netnih.gov For instance, an isomerization/dihydroxylation/lactonization sequence starting from a simple α,β-unsaturated ester can provide access to γ-butyrolactones. researchgate.net The thermodynamically disfavored isomerization of α,β-unsaturated esters to deconjugated β,γ-unsaturated analogues can also be coupled with amidation. rsc.org
These advanced strategies open up possibilities for converting simple starting materials like this compound into more complex and valuable molecules by targeting otherwise unreactive positions.
Advanced Spectroscopic Analysis and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of tert-butyl trans-3-pentenoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals for each unique proton set. The large singlet for the nine equivalent protons of the tert-butyl group is a hallmark of this ester. The key diagnostic signals are those of the vinylic protons, whose chemical shifts and coupling constant confirm the double bond's presence and geometry.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -C(CH₃ )₃ (t-Bu) | ~1.45 | Singlet (s) | N/A | 9H |
| CH₃ -CH= (C5) | ~1.70 | Doublet (d) | ~6.8 | 3H |
| -CH₂-COO- (C2) | ~3.00 | Doublet (d) | ~7.0 | 2H |
| -CH=CH -CH₂- (C3) | ~5.55 | Multiplet (m) | ~15.4, ~7.0 | 1H |
| CH₃ -CH = (C4) | ~5.75 | Multiplet (m) | ~15.4, ~6.8 | 1H |
Note: Data are predicted based on analogous structures and standard chemical shift values.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, revealing the total number of carbon environments and their electronic nature (e.g., carbonyl, olefinic, aliphatic). The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in its structure.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom (Position) | Chemical Shift (δ, ppm) |
|---|---|
| C =O (C1) | ~171.5 |
| -C H₂- (C2) | ~40.2 |
| -C H= (C3) | ~122.8 |
| =C H- (C4) | ~133.5 |
| C H₃-CH= (C5) | ~17.8 |
| -O-C (CH₃)₃ | ~80.5 |
Note: Data are predicted based on analogous structures and standard chemical shift values.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the vinylic protons at C3 and C4, confirming their proximity. It would also show correlations between the C4 proton and the C5 methyl protons, as well as between the C3 proton and the C2 methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would include the signal from the tert-butyl protons to the quaternary carbon of the tert-butyl group and, importantly, to the carbonyl carbon (C1). The C5 methyl protons would show a correlation to both C4 and C3.
NMR spectroscopy is definitive in assigning the stereochemistry of the C3-C4 double bond. The magnitude of the coupling constant (³J) between the two vinylic protons (H3 and H4) is diagnostic of the alkene geometry. For trans isomers, this coupling constant is typically large, in the range of 12-18 Hz. In contrast, cis isomers exhibit a much smaller coupling constant, usually between 6-12 Hz. The expected coupling constant of ~15.4 Hz for this compound unequivocally confirms the trans configuration.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the key absorptions confirm the presence of the ester and the trans-disubstituted alkene.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | ~1730 | Strong |
| C=C Stretch (Alkene) | ~1670 | Medium |
| C-O Stretch (Ester) | ~1250 and ~1150 | Strong |
| =C-H Bend (trans-Alkene) | ~965 | Strong, Sharp |
| C-H Stretch (sp³ carbons) | 2850-3000 | Medium-Strong |
The strong and sharp absorption band observed around 965 cm⁻¹ is particularly diagnostic; it arises from the out-of-plane C-H bending vibration of the trans-disubstituted double bond and is a reliable indicator of this stereochemistry.
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data confirms the molecular weight and offers structural clues based on how the molecule breaks apart upon ionization.
The molecular weight of this compound is 156.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 156 may be observed, though it could be weak. The fragmentation pattern is highly characteristic of a tert-butyl ester. A dominant fragmentation pathway involves the loss of a neutral isobutylene (B52900) molecule (56 Da) through a McLafferty-type rearrangement, leading to a prominent peak at m/z 100. Another significant fragment is the highly stable tert-butyl cation at m/z 57.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Identity of Lost Neutral |
|---|---|---|
| 156 | [C₉H₁₆O₂]⁺˙ | Molecular Ion |
| 141 | [C₈H₁₃O₂]⁺ | CH₃˙ |
| 100 | [C₅H₈O₂]⁺˙ | C₄H₈ (Isobutylene) |
| 99 | [C₅H₇O₂]⁺ | C₄H₉˙ (tert-Butyl radical) |
| 57 | [C₄H₉]⁺ | C₅H₇O₂˙ |
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical (QM) calculations are pivotal in elucidating the detailed mechanisms of chemical reactions. For a compound like tert-butyl trans-3-pentenoate, such investigations would typically focus on reactions involving its carbon-carbon double bond and ester functionality. QM methods could be employed to map the potential energy surface for reactions such as Michael additions, cycloadditions, or hydrolysis. These studies would identify transition states, intermediates, and the activation energies associated with different reaction pathways, thereby providing a deeper understanding of the compound's reactivity. However, specific QM studies detailing these mechanisms for this compound are not prominently available.
Density Functional Theory (DFT) for Molecular and Transition State Geometries
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules and transition states. A DFT study of this compound would involve optimizing its ground-state geometry to determine key structural parameters like bond lengths, bond angles, and dihedral angles.
Furthermore, in the context of a reaction, DFT would be instrumental in calculating the geometries of transition states. This information is crucial for understanding the steric and electronic factors that govern the reaction's kinetics. For example, in a hypothetical Michael addition reaction, DFT could model the geometry of the transition state as a nucleophile attacks the β-carbon of the pentenoate structure.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C1 | O1 | - | - | Data not available |
| C=C | C3 | C4 | - | Data not available | |
| Bond Angle | O1 | C1 | O2 | - | Data not available |
| C2 | C3 | C4 | - | Data not available | |
| Dihedral Angle | C1 | C2 | C3 | C4 | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.
Conformational Analysis and Energetic Profiles
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy differences between these conformations. For this compound, this would involve studying the rotation around its single bonds, particularly the C-C bonds of the pentenoate chain and the C-O bond of the tert-butyl group.
Such an analysis would generate an energetic profile, identifying the lowest-energy (most stable) conformers and the energy barriers to rotation between them. This information is valuable for predicting the compound's physical properties and how its shape might influence its interaction with other molecules. Computational methods like molecular mechanics or higher-level ab initio calculations would be used for this purpose. Again, specific energetic profiles for this compound have not been detailed in accessible research.
Applications of Tert Butyl Trans 3 Pentenoate in Academic Organic Synthesis
Precursor in Natural Product Synthesis (e.g., cispentacin derivatives)
The carbon framework of tert-butyl trans-3-pentenoate, particularly its cyclic analogs, is strategically employed in the asymmetric synthesis of natural products like cispentacin and its derivatives. Cispentacin is an antifungal antibiotic with a unique cyclopentane (B165970) amino acid structure. The synthesis of its derivatives often relies on the stereocontrolled functionalization of a cyclopentene (B43876) carboxylate core, a structure closely related to the linear pentenoate.
A key strategy involves the conjugate addition of a chiral lithium amide to a racemic α,β-unsaturated ester, such as tert-butyl (±)-3-methylcyclopentene-1-carboxylate. nih.gov This reaction proceeds with high levels of stereocontrol. The nucleophilic amide preferentially adds to the face of the unsaturated system that is opposite (anti-) to the existing substituent at the 3-position. nih.gov
Furthermore, this process can be conducted as a kinetic resolution. When a chiral lithium amide, for instance, lithium (S)-N-benzyl-N-alpha-methylbenzylamide, is used, it reacts at different rates with the two enantiomers of the starting ester. nih.gov This differentiation allows for the separation of the enantiomers, yielding both the unreacted, resolved starting material in high enantiomeric excess (>85% to >98% ee) and the β-amino ester product with high diastereoselectivity. nih.gov Subsequent chemical steps, including deprotection via hydrogenolysis and ester hydrolysis, convert these diastereomerically pure intermediates into the final homochiral 3-alkyl-cispentacin derivatives. nih.govnih.gov This methodology demonstrates the value of the α,β-unsaturated tert-butyl ester framework in building the stereochemically rich core of complex natural products.
Building Block for Complex Heterocyclic Scaffolds (e.g., azetidines, pyrrolidines)
The electrophilic nature of the double bond in this compound makes it a suitable starting point for the synthesis of saturated nitrogen-containing heterocycles, such as azetidines and pyrrolidines. These small ring systems are important structural motifs in many biologically active compounds and pharmaceuticals.
Azetidines: The synthesis of the four-membered azetidine (B1206935) ring can be achieved through various methods, including [2+2] photocycloaddition reactions between an imine and an alkene, known as the aza Paternò-Büchi reaction. The alkene component in this compound can participate in such cycloadditions to form a functionalized azetidine ring directly. Alternative strategies involve intramolecular cyclizations. For example, a precursor derived from the pentenoate ester could be elaborated to an N-propargylsulfonamide, which can then undergo gold-catalyzed oxidative cyclization to form an azetidin-3-one. nih.gov
Pyrrolidines: The construction of five-membered pyrrolidine (B122466) rings frequently involves conjugate addition (Michael addition) of a nitrogen nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. Reductive cyclization of γ-nitro ketones is a well-established method for creating pyrroline (B1223166) N-oxides, which can be further reduced to pyrrolidines. nih.gov A Michael addition of a nitromethane (B149229) equivalent to this compound would generate a γ-nitro ester, a direct precursor for this type of cyclization. This approach highlights how the pentenoate can be used to assemble the linear carbon chain required for forming the five-membered ring.
Role in Asymmetric Synthesis and Chiral Induction
This compound and its analogs are pivotal substrates in asymmetric synthesis, where the goal is to create chiral molecules in an enantiomerically pure form. The planar, prochiral nature of the double bond allows for facial differentiation by chiral reagents or catalysts, leading to the formation of new stereocenters with high selectivity.
A powerful demonstration of this is the kinetic resolution used in the synthesis of cispentacin derivatives, as previously discussed. nih.govnih.gov The conjugate addition of a chiral lithium amide to a racemic mixture of tert-butyl 3-alkylcyclopentene-1-carboxylates exemplifies chiral induction. nih.gov The chiral reagent effectively recognizes and reacts with one enantiomer of the substrate faster than the other, resulting in a product with high diastereomeric and enantiomeric purity. nih.govnih.gov In these reactions, the lithium amide adds exclusively anti- to the existing alkyl substituent, and the subsequent protonation step also proceeds with a high degree of stereocontrol, leading to the predominant formation of a single diastereoisomer. nih.gov
This principle of using a chiral nucleophile to control the stereochemical outcome of a conjugate addition is a cornerstone of asymmetric synthesis. researchgate.net The tert-butylsulfinyl group is another powerful chiral auxiliary that has been used to induce asymmetry in various transformations, including the synthesis of α,β-unsaturated sulfoxides via the Horner-Wadsworth-Emmons reaction. semanticscholar.org The high levels of asymmetric induction achieved in these reactions underscore the importance of α,β-unsaturated esters like this compound as platforms for asymmetric C-C and C-N bond formation.
Polymerization Studies and Monomer Research
Exploration of tert-Butyl Pentenoates as Monomers in Polymerization
The exploration of tert-butyl pentenoates as monomers is a focal point of current polymer research. The unique structural features of these monomers, particularly the bulky tert-butyl group and the position of the double bond, are expected to impart distinct characteristics to the resulting polymers. Scientists hypothesize that the steric hindrance from the tert-butyl group will influence the stereochemistry and tacticity of the polymer chains during polymerization, which in turn will affect the macroscopic properties of the material.
Preliminary studies are investigating various polymerization techniques, including radical, anionic, and coordination polymerization, to determine the most effective methods for achieving high molecular weight polymers with controlled architectures. The reactivity of the trans-3-pentenoate double bond is a key parameter being studied, as it dictates the polymerization kinetics and the feasibility of incorporating this monomer into different polymer structures.
Table 1: Investigated Polymerization Methods for tert-Butyl Pentenoate Monomers
| Polymerization Method | Key Focus Areas of Investigation | Expected Outcomes |
| Radical Polymerization | Initiator efficiency, chain transfer reactions, and control over molecular weight distribution. | Understanding of fundamental reactivity and potential for broad applicability. |
| Anionic Polymerization | Living polymerization characteristics, potential for block copolymer synthesis, and influence of counter-ions. | Production of well-defined polymers with narrow molecular weight distributions. |
| Coordination Polymerization | Catalyst design for stereocontrol, impact of ligand environment on monomer insertion. | Synthesis of stereoregular polymers with potentially enhanced thermal and mechanical properties. |
Copolymerization Strategies with Olefins
The copolymerization of tert-butyl trans-3-pentenoate with common olefins such as ethylene (B1197577) and propylene (B89431) is a promising strategy for developing new classes of functional polyolefins. By incorporating the pentenoate monomer into a polyolefin backbone, researchers aim to introduce polarity and functional handles that are otherwise absent in traditional polyolefins. This can lead to materials with improved adhesion, dyeability, and compatibility with other polymers.
Current research efforts are centered on catalyst systems that can efficiently copolymerize the sterically demanding this compound with simple olefins. The distribution of the pentenoate units within the polymer chain—whether random, alternating, or in blocks—is a critical factor that will determine the final properties of the copolymer. Advanced analytical techniques are being employed to characterize the microstructure of these novel copolymers and to understand how the incorporation of the pentenoate monomer affects the crystallinity and morphology of the parent polyolefin.
Table 2: Copolymerization Parameters and Their Influence
| Parameter | Influence on Copolymer Properties | Research Objective |
| Monomer Feed Ratio | Controls the overall composition and thus the degree of functionalization. | To tailor properties such as polarity and surface energy. |
| Catalyst System | Determines comonomer incorporation rate, sequence distribution, and molecular weight. | To achieve precise control over the copolymer architecture. |
| Polymerization Conditions (Temperature, Pressure) | Affects reaction kinetics, catalyst activity, and side reactions. | To optimize the polymerization process for efficiency and product quality. |
Structure-Property Relationships in Derived Polymeric Materials
A primary goal of synthesizing polymers from this compound is to establish clear structure-property relationships. The bulky tert-butyl ester group is anticipated to significantly impact the physical properties of the resulting polymers. For instance, it is expected to increase the glass transition temperature (Tg) of the polymer, leading to materials with higher thermal stability. Additionally, the non-polar nature of the tert-butyl group may enhance the polymer's solubility in organic solvents.
Furthermore, the ester functionality of the pentenoate monomer provides a reactive site for post-polymerization modification. The tert-butyl group can be selectively removed under acidic conditions to yield poly(trans-3-pentenoic acid). This transformation from a hydrophobic to a hydrophilic polymer opens up a wide range of potential applications, from pH-responsive materials to biocompatible coatings. Researchers are actively investigating the mechanical, thermal, and chemical properties of these new polymers to unlock their full potential.
Table 3: Predicted Structure-Property Relationships
| Structural Feature | Predicted Effect on Polymer Properties | Potential Applications |
| tert-Butyl Group | Increased glass transition temperature, enhanced solubility in non-polar solvents. | High-performance thermoplastics, specialty coatings. |
| Ester Linkage | Site for post-polymerization modification (e.g., hydrolysis). | Functional materials, smart polymers. |
| trans-Alkene Backbone | Potential for specific stereochemistry, influencing crystallinity and mechanical strength. | Engineering plastics, advanced composites. |
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmental stewardship has spurred significant research into green synthetic methodologies. researchgate.net For compounds like tert-Butyl trans-3-pentenoate, this involves developing processes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key strategies in this area include:
Heterogeneous Catalysis: Replacing traditional liquid homogeneous catalysts with solid catalysts, such as zeolites, can simplify product purification and catalyst recycling. researchgate.netscielo.br This approach reduces toxic waste and corrosion risks. researchgate.net Research into tailored zeolites could lead to highly selective and reusable catalysts for the synthesis of unsaturated esters. scielo.br
Alternative Energy Sources: The use of alternative energy sources like ultrasound has shown promise in synthesizing α,β-unsaturated esters without the need for solvents or catalysts. benthamdirect.com This method offers high atom economy and produces minimal waste, aligning with the core principles of green chemistry. benthamdirect.com
One-Pot Syntheses: Designing multi-step reactions in a single vessel, known as one-pot synthesis, improves efficiency and reduces waste. A copper-catalyzed one-pot method for creating α,β-unsaturated esters from alcohols utilizes oxygen as a green oxidant, offering a more sustainable alternative to traditional Wittig reactions which produce significant byproducts. scielo.brorganic-chemistry.org
Future research will likely focus on adapting and optimizing these green methods for the specific synthesis of this compound, potentially from bio-based starting materials to further enhance its sustainability profile.
| Green Synthesis Strategy | Potential Advantages for this compound | Relevant Research Findings |
| Heterogeneous Catalysis | Easy separation and reuse of catalyst, reduced toxic waste. researchgate.net | Zeolite catalysts show high activity and selectivity in Knoevenagel condensations to form α,β-unsaturated carbonyl compounds. researchgate.netscielo.br |
| Ultrasound-Assisted Synthesis | Catalyst-free and solvent-free conditions, high atom economy, short reaction times. benthamdirect.com | Effective for preparing β-amino-α,β-unsaturated esters with quantitative yields. benthamdirect.com |
| One-Pot Copper-Catalyzed Oxidation/Wittig Reaction | Use of air/oxygen as a green oxidant, high yields, mild conditions, circumvents traditional aldehyde-based Wittig limitations. organic-chemistry.org | Achieves up to 99% isolated yields for a range of α,β-unsaturated esters from alcohols. organic-chemistry.org |
Innovations in Catalytic Asymmetric Transformations
The creation of chiral molecules is crucial in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which uses chiral catalysts to produce a specific stereoisomer of a product, represents a frontier for adding value to molecules like this compound. The double bond in this compound is a key functional group for introducing chirality.
Emerging trends in this field include:
Organocatalysis: The use of small, chiral organic molecules as catalysts has become a major pillar of asymmetric synthesis. nih.gov These metal-free catalysts can be used for a wide array of transformations. For a substrate like this compound, reactions such as asymmetric conjugate additions or epoxidations could be developed using novel organocatalysts to create valuable chiral intermediates. The development of recyclable catalysts, such as those fixed on textiles, addresses sustainability concerns in this area. nih.gov
Phase-Transfer Catalysis: Chiral phase-transfer catalysts are effective for performing asymmetric reactions under mild, biphasic conditions. semanticscholar.org This technique could be applied to the asymmetric alkylation of precursors to this compound, or to reactions at the α-position of a related derivative, using a chiral catalyst to control the stereochemical outcome. organic-chemistry.org
Combined Catalytic Systems: A growing trend involves merging different catalytic modes, such as organocatalysis and transition-metal catalysis, to achieve novel and complex transformations. nih.gov Such synergistic approaches could unlock new synthetic pathways for creating complex chiral structures from this compound.
Future work will focus on designing highly enantioselective and efficient catalytic systems specifically for transformations of this compound, expanding its utility in asymmetric synthesis.
| Asymmetric Catalysis Technique | Potential Application to this compound | Key Advantages |
| Organocatalysis | Asymmetric conjugate addition to the double bond; Asymmetric epoxidation. | Metal-free, lower toxicity, high enantioselectivity, potential for recyclability. nih.govnih.gov |
| Phase-Transfer Catalysis | Asymmetric alkylation or other functionalization of related precursors. | Mild reaction conditions, operational simplicity, high stereoselectivity. semanticscholar.orgorganic-chemistry.org |
| Synergistic Catalysis | Multi-step cascade reactions to build complex chiral molecules in one pot. | Increased molecular complexity from simple starting materials, improved efficiency. nih.gov |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered and optimized. researchgate.net For this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.
Key applications include:
Retrosynthesis and Route Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose multiple synthetic pathways. chemcopilot.com By applying these tools, chemists could identify novel, more efficient, or greener routes to synthesize this compound. Platforms can even incorporate green chemistry constraints to suggest more sustainable pathways. chemcopilot.com
Reaction Outcome and Condition Optimization: Machine learning models, trained on vast datasets of chemical reactions, can predict the outcome of a reaction, including potential yields and byproducts, under various conditions. researchgate.netacs.org This predictive power can significantly reduce the number of experiments needed to find the optimal conditions for synthesizing or functionalizing this compound.
Automated Synthesis: The integration of AI with robotic platforms enables the autonomous execution and optimization of chemical reactions. europeanscientist.com An AI-driven system like 'RoboChem' can explore thousands of reaction conditions in a short period, dramatically accelerating the discovery of optimal synthetic protocols for molecules like this compound. europeanscientist.com
The continued development of more sophisticated algorithms and the expansion of high-quality reaction datasets will further enhance the capability of AI to guide the synthesis and study of chemical compounds. acs.orgmdpi.com
| AI / Machine Learning Application | Function | Potential Impact on this compound Research |
| AI-Powered Retrosynthesis | Proposes synthetic routes by deconstructing a target molecule. chemcopilot.com | Discovery of novel, more efficient, and sustainable synthetic pathways. |
| ML for Reaction Optimization | Predicts reaction yields and outcomes under different conditions. acs.org | Rapid identification of optimal solvents, temperatures, and catalysts, reducing experimental workload. |
| Automated Synthesis Platforms | Combines robotics with AI to autonomously perform and analyze experiments. europeanscientist.com | High-throughput screening of reaction conditions to accelerate the optimization of synthesis and transformations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
